![molecular formula C16H28N4O2 B3004930 N-(1-cyanocycloheptyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}acetamide CAS No. 1375973-94-6](/img/structure/B3004930.png)
N-(1-cyanocycloheptyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocycloheptyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}acetamide, also known as CMMAA, is a synthetic compound that has gained attention in the scientific community for its potential use in cancer treatment. CMMAA is a small molecule inhibitor that targets the protein, heat shock protein 70 (Hsp70), which is known to be involved in the development and progression of cancer.
Mécanisme D'action
N-(1-cyanocycloheptyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}acetamide binds to the ATP-binding domain of Hsp70, preventing it from functioning properly. This leads to the accumulation of misfolded proteins and the activation of the unfolded protein response, which ultimately results in cancer cell death.
Biochemical and Physiological Effects:
Studies have shown that N-(1-cyanocycloheptyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}acetamide is able to induce cancer cell death in vitro and in vivo. In addition, N-(1-cyanocycloheptyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}acetamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-cyanocycloheptyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}acetamide in lab experiments is that it is a small molecule inhibitor, which makes it easier to synthesize and study compared to larger protein inhibitors. However, one limitation is that N-(1-cyanocycloheptyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}acetamide is not selective for Hsp70 and can also inhibit the function of other proteins that share the ATP-binding domain.
Orientations Futures
Future research on N-(1-cyanocycloheptyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}acetamide could focus on developing more selective inhibitors of Hsp70 that do not inhibit the function of other proteins. In addition, studies could be conducted to determine the optimal dosage and administration of N-(1-cyanocycloheptyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}acetamide for cancer treatment. Finally, research could be conducted to investigate the potential use of N-(1-cyanocycloheptyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}acetamide in combination with other cancer therapies to improve treatment outcomes.
Méthodes De Synthèse
The synthesis of N-(1-cyanocycloheptyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}acetamide involves a series of chemical reactions that start with the reaction of 1-cyanocycloheptene with ethyl chloroacetate to produce ethyl 7-cyano-1-cycloheptylacetate. The resulting compound is then treated with sodium hydride and 4-methylmorpholine to produce the intermediate, 7-cyano-1-cycloheptyl-2-(4-methylmorpholin-2-yl)ethylamine. The final step involves the reaction of the intermediate with chloroacetyl chloride to produce N-(1-cyanocycloheptyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}acetamide.
Applications De Recherche Scientifique
N-(1-cyanocycloheptyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}acetamide has been shown to have potential as a cancer treatment due to its ability to inhibit the function of Hsp70. Hsp70 is a chaperone protein that is overexpressed in many types of cancer and is involved in the regulation of cellular processes that promote cancer cell survival and growth. Inhibition of Hsp70 has been shown to induce cancer cell death and sensitize cancer cells to chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-(1-cyanocycloheptyl)-2-[(4-methylmorpholin-2-yl)methylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O2/c1-20-8-9-22-14(12-20)10-18-11-15(21)19-16(13-17)6-4-2-3-5-7-16/h14,18H,2-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZCGMPXPRFXKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)CNCC(=O)NC2(CCCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.